Bdy 650-X, SE

Description

Properties

IUPAC Name |

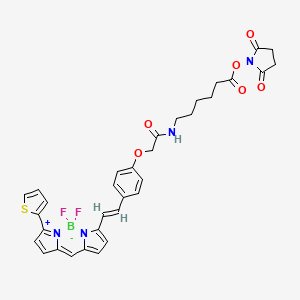

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXXFTJLAKSQSR-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32BF2N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Bdy 650-X SE Photophysics & Conjugation Chemistry

Executive Summary

Bdy 650-X SE (an analog of BODIPY® 650/665-X SE) is a far-red, amine-reactive fluorophore distinguished by its high extinction coefficient, narrow emission bandwidth, and exceptional photostability.[][2][3] Unlike cyanine dyes (Cy5) or sulfonated rhodamines (Alexa Fluor 647), Bdy 650 is inherently hydrophobic and electrically neutral.[][2]

This guide addresses the specific technical challenges of working with Bdy 650-X SE. While its spectral precision allows for high-density multiplexing, its small Stokes shift (~15 nm) and lipophilic nature require rigorous adherence to specific optical configurations and conjugation protocols to prevent signal bleed-through and dye aggregation.[][2]

Photophysical Characterization

The utility of Bdy 650-X SE lies in its "spectral sharpness."[][2] It lacks the broad tailing often seen in cyanine dyes, making it ideal for multicolor panels where spectral overlap is a limiting factor.[][2]

Table 1: Quantitative Spectral Properties[1][2]

| Property | Value | Notes |

| Excitation Max | 646 nm | Optimal excitation via 633 nm (HeNe) or 640 nm (Red Diode) lasers.[][2] |

| Emission Max | 660–665 nm | Requires narrow bandpass filters (e.g., 670/14 nm).[2][4] |

| Extinction Coeff.[2][3][5][6][7][][9] (ε) | ~102,000 M⁻¹cm⁻¹ | High absorptivity leads to bright signals at low labeling ratios.[2] |

| Quantum Yield (Φ) | 0.52 | High efficiency for a far-red fluorophore.[][2] |

| Stokes Shift | ~14–19 nm | Critical: Requires steep-slope emission filters to reject excitation light.[][2] |

| Solubility | DMSO, DMF | Low aqueous solubility; requires organic co-solvent during labeling.[2] |

| Correction Factor (280nm) | 0.04 | Used to correct A280 protein concentration measurements.[2] |

Comparison: Bdy 650-X vs. Cy5 & Alexa Fluor 647[1][2][3][6]

-

Photostability: Bdy 650-X is significantly more photostable than Cy5, making it superior for confocal microscopy and high-intensity imaging.[][2]

-

pH Stability: Unlike fluorescein or some rhodamines, the Bdy core is insensitive to pH changes between 4.0 and 9.0.[2]

-

Hydrophobicity: Bdy 650 is lipophilic.[2][10] The "X" (aminohexanoyl) spacer is chemically engineered to distance the fluorophore from the protein surface, preventing fluorescence quenching caused by dye-protein hydrophobic interactions.[][2]

Chemical Mechanism: The "X" Spacer & SE Reactivity[1][2]

The suffix "SE" denotes a Succinimidyl Ester (also known as NHS ester).[2][6] This group reacts specifically with primary amines (

The "X" Factor: The 7-atom aminohexanoyl spacer ("X") is not merely structural; it is functional.[][2] Without this spacer, the hydrophobic Bdy core would likely stack against the hydrophobic pockets of the protein, leading to:

-

Quenching: Reduced quantum yield via energy transfer to the protein.[2]

-

Precipitation: Destabilization of the conjugate.[2]

Diagram 1: Conjugation Logic & Decision Tree

This diagram illustrates the decision process and chemical workflow for ensuring optimal labeling efficiency.

Caption: Workflow logic for Bdy 650-X SE conjugation, highlighting the critical buffer exchange step to remove interfering amines (Tris/Glycine) before reaction.

Validated Experimental Protocol

Safety: Bdy 650-X SE is sensitive to hydrolysis and light.[][2] Store desiccant-packed at -20°C. Dissolve immediately before use.[][2]

Reagents Required[1][2][8][10][12]

-

Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3. (Avoid pH > 9.0 to prevent rapid hydrolysis of the SE group).[2]

-

Solvent: Anhydrous DMSO or DMF.[2]

-

Purification: Sephadex G-25 spin columns or equivalent desalting resin.[][2]

Step-by-Step Methodology

1. Protein Preparation

-

Ensure protein is in an amine-free buffer (PBS or Bicarbonate).[][2]

-

Concentrate protein to >2 mg/mL.[2] Lower concentrations result in poor labeling efficiency due to hydrolysis competition.[2]

-

Expert Insight: If the protein is in Tris, dialyze against PBS or use a rapid spin-column exchange. Tris contains primary amines that will consume the dye.[2]

2. Dye Solubilization

-

Allow the vial of Bdy 650-X SE to warm to room temperature before opening to prevent condensation.[][2]

-

Dissolve 1 mg of dye in 100 µL anhydrous DMSO (approx. 15 mM final concentration).

-

Note: Do not store this stock solution in water/buffer.[2][9]

3. Conjugation Reaction

-

Add the dye to the protein solution.[2]

-

Stoichiometry: Start with a 10:1 molar excess of dye to protein.

-

Calculation:

-

-

Mix gently (do not vortex vigorously).

-

Incubate for 60 minutes at Room Temperature in the dark with slow rotation.

4. Quenching & Purification

-

Stop the reaction by adding 100 µL of 1 M Tris (pH 8.0) or Glycine.[2] Incubate for 15 mins.

-

Pass the mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer (e.g., PBS + 0.1% BSA).

-

Visual Check: You will see two bands on a gravity column.[2] The faster-moving band (blue/cyan) is the conjugate.[][2] The slower band is the free dye.[2]

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, you must determine how many dye molecules are attached per protein molecule.[][2]

Formula:

Where:

- = Absorbance at 646 nm (max).[][2]

- = Absorbance at 280 nm (protein).[][2]

- = 102,000 M⁻¹cm⁻¹.[][2][3]

- = Molar extinction coefficient of your protein (e.g., IgG ~203,000).[][2]

-

CF (Correction Factor) = 0.04 (The absorbance of Bdy 650 at 280 nm is 4% of its max absorbance).[][2]

Diagram 2: Spectral Overlap & Filter Selection

This diagram visualizes the critical need for precise filtering due to the small Stokes shift.[][2]

Caption: Optical path logic. Due to the 14nm Stokes shift, the 670/14nm filter is essential to block the 640nm excitation laser while capturing the 660nm peak.[][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Dye hydrophobicity | Do not exceed 10% DMSO in the final reaction.[][2] Add dye slowly while stirring. |

| Low DOL (< 1.0) | Buffer interference | Ensure Tris/Glycine/Azide were removed via dialysis before adding dye. |

| Low DOL (< 1.0) | Hydrolysis | Use fresh anhydrous DMSO.[2] SE groups hydrolyze in minutes in wet solvent.[2] |

| High Background | Hydrophobic binding | Add 0.05% Tween-20 to wash buffers to reduce non-specific binding of the lipophilic dye.[][2] |

References

Sources

- 2. caymanchem.com [caymanchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Spectrum [BODIPY 650/665] | AAT Bioquest [aatbio.com]

- 5. bio-techne.com [bio-techne.com]

- 6. BDY 650-X,SE, BODIPY 650/665 X NHS ester_TargetMol [targetmol.com]

- 7. utep.edu [utep.edu]

- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. FluoroFinder [app.fluorofinder.com]

An In-depth Technical Guide to Bdy 650-X SE: From Structure to Application

This guide provides a comprehensive overview of Bdy 650-X SE, a far-red fluorescent dye, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and photophysical properties, provide detailed protocols for its use in bioconjugation, and offer field-proven insights to ensure successful and reproducible results.

Introduction to Bdy 650-X SE: A Workhorse in Far-Red Fluorescence

Bdy 650-X SE is a member of the BODIPY (boron-dipyrromethene) family of fluorophores, renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][] Specifically, Bdy 650-X SE is engineered for the covalent labeling of primary amines on biomolecules through its N-hydroxysuccinimide (NHS) ester functional group. The "X" in its name denotes a seven-atom aminohexanoyl spacer, which is incorporated to minimize potential interactions between the fluorophore and the labeled biomolecule, thereby preserving the latter's biological activity.[3][4]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of Bdy 650-X SE is fundamental to its effective application.

Chemical Structure and Molecular Weight

-

Chemical Name: (T-4)-[2-[4-[2-[2-[([2,2'-Bi-1H-pyrrol]-5-yl-κN1)methylene]-2H-pyrrol-5-yl-κN]ethenyl]phenoxy]-N-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]acetamidato]difluoroboron

-

Molecular Formula: C₃₃H₃₂BF₂N₅O₆

Photophysical Properties

The photophysical characteristics of Bdy 650-X SE make it an excellent choice for applications requiring a bright, photostable, far-red fluorophore.[7][8]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 - 649 nm | [3][5][6] |

| Emission Maximum (λem) | ~660 - 667 nm | [3][5][6] |

| Molar Extinction Coefficient (ε) | ~94,000 - 102,000 M⁻¹cm⁻¹ | [3][5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.52 | [5][6] |

| Recommended Laser Line | 633 nm or 640 nm | |

| Solubility | Good in DMSO and DMF; low in water | [5] |

The Chemistry of Amine Labeling with Bdy 650-X SE

Bdy 650-X SE utilizes a well-established and robust chemistry for bioconjugation: the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine.

Reaction Mechanism

The NHS ester of Bdy 650-X SE is an amine-reactive electrophile. It readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond. This reaction proceeds efficiently under slightly basic conditions (pH 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Figure 1: Reaction of Bdy 650-X SE with a primary amine on a protein.

Causality Behind Experimental Choices

-

pH: The choice of a slightly basic pH (7.5-8.5) is a critical parameter. At lower pH values, the primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to a non-reactive carboxylic acid and reducing the labeling efficiency.

-

Buffer Selection: It is imperative to use a buffer that is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target protein for reaction with the NHS ester, leading to a significant reduction in labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.

Experimental Protocol: Labeling Proteins with Bdy 650-X SE

This section provides a detailed, step-by-step protocol for the conjugation of Bdy 650-X SE to a protein, such as an antibody.

Materials

-

Bdy 650-X SE

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein to be labeled (e.g., IgG antibody)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology

Figure 2: Workflow for protein labeling with Bdy 650-X SE.

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL. Ensure that the buffer is free of any amine-containing substances.

-

Prepare Bdy 650-X SE Stock Solution: Immediately before use, dissolve the Bdy 650-X SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

Initiate the Labeling Reaction: While gently stirring, add the calculated volume of the Bdy 650-X SE stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-15 moles of dye per mole of protein is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification of the Conjugate: Separate the labeled protein from the unreacted dye and the NHS byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of your experiments. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Bdy 650-X SE (~649 nm, A₆₄₉).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF₂₈₀)] / ε_protein

Where:

-

Calculate the concentration of the dye:

Dye Concentration (M) = A₆₄₉ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of Bdy 650-X SE at 649 nm (~94,000 M⁻¹cm⁻¹).[6]

-

-

Calculate the DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)

Field-Proven Insights and Troubleshooting

As with any experimental procedure, challenges can arise. Below are some common issues encountered when working with Bdy 650-X SE and how to address them.

| Problem | Potential Cause | Recommended Solution |

| Low Degree of Labeling (DOL) | 1. Hydrolysis of NHS ester: The dye was exposed to moisture or the stock solution was not prepared fresh. 2. Incorrect pH: The pH of the labeling buffer was too low. 3. Presence of competing amines: The protein solution or buffer contained Tris, glycine, or other primary amines. | 1. Use anhydrous DMSO/DMF and prepare the dye stock solution immediately before use. 2. Verify the pH of the labeling buffer is between 7.5 and 8.5. 3. Use an amine-free buffer such as PBS, bicarbonate, or borate. |

| Protein Precipitation during or after Labeling | 1. High DOL: Over-labeling with the hydrophobic BODIPY dye can lead to aggregation and precipitation.[9][10][11] 2. High dye concentration: The concentration of the free dye in the reaction mixture is too high. | 1. Reduce the molar ratio of dye to protein in the labeling reaction. 2. Ensure efficient removal of unreacted dye during the purification step. |

| Fluorescence Quenching | High DOL: At high labeling densities, BODIPY dyes can exhibit self-quenching due to dye-dye interactions.[4] | Optimize the DOL to achieve a balance between signal intensity and quenching. A lower DOL may result in a brighter conjugate. |

Conclusion

Bdy 650-X SE is a versatile and robust fluorescent dye for the labeling of proteins and other biomolecules. By understanding its chemical properties and the principles of amine-reactive chemistry, and by following a well-defined experimental protocol, researchers can generate high-quality, brightly fluorescent conjugates for a wide range of applications in life sciences and drug discovery. The insights and troubleshooting guidance provided in this guide are intended to empower you to achieve optimal and reproducible results in your research endeavors.

References

- Zhang, X., et al. (2017). Pathway complexity in aqueous J-aggregation of an ionic BODIPY amphiphile. RSC Advances, 7(63), 39867-39873.

- Klymchenko, A. S. (2017). On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron-Dipyrromethene (BODIPY) Dyes in Aqueous Solution. Chemistry – A European Journal, 23(58), 14336-14347.

- Karpenko, I. A., et al. (2016). Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution. Journal of Siberian Federal University. Chemistry, 9(3), 312-325.

- Antina, E., et al. (2022). Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. Molecules, 27(9), 2999.

- Ghosh, S., et al. (2015). BODIPY-based fluorescent probes for sensing protein surface-hydrophobicity. Scientific Reports, 5, 18337.

-

Antibodies.com. (n.d.). BDP 650/665 X NHS ester (A270088). Retrieved from [Link]

-

Ala Biolab. (n.d.). Lumiprobe. Retrieved from [Link]

- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891-4932.

-

Iright. (n.d.). Thermo Fisher, D10001, BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester). Retrieved from [Link]

- U.S. Patent No. 8,778,685. (2014). Quantitative fluorescent protein standards.

- U.S. Patent No. 8,609,423. (2013). Rapid protein labeling and analysis.

- Kowada, T., et al. (2015). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 20(8), 14338-14366.

- Smith, J., et al. (2021). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells. Molecules, 26(3), 633.

-

LSU Scholarly Repository. (2017). Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR Overexpressing Cells. Retrieved from [Link]

Sources

- 1. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Invitrogen BODIPY 650/665-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ca]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. BDP 650/665 X NHS ester (A270088) | Antibodies.com [antibodies.com]

- 6. In Vivo Evaluation of a Self-Excitatory Near-Infrared ImmunoSCIFI Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lumiprobe – Ala Biolab [alabiolab.ro]

- 9. Pathway complexity in aqueous J-aggregation of an ionic BODIPY amphiphile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. On the Aggregation Behaviour and Spectroscopic Properties of Alkylated and Annelated Boron‐Dipyrromethene (BODIPY) Dyes in Aqueous Solution | Scilit [scilit.com]

BDP 650/665-X SE: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the far-red fluorescent dye, BDP 650/665-X SE, a valuable tool for labeling and tracking biomolecules. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their experimental design and execution. We will delve into the core photophysical properties of this dye, provide detailed protocols for its application, and explore the theoretical foundations that underpin its utility in modern biological research.

Core Photophysical and Chemical Properties of BDP 650/665-X SE

BDP 650/665-X SE is a member of the borondipyrromethene (BODIPY) class of fluorescent dyes, known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1][2] The "650/665" designation refers to its approximate excitation and emission maxima in the far-red region of the spectrum. The "-X" component indicates the presence of an aminohexanoic acid spacer, which separates the fluorophore from its reactive group, minimizing potential steric hindrance and interaction with the labeled biomolecule.[2] The succinimidyl ester (SE), or N-hydroxysuccinimide (NHS) ester, is an amine-reactive functional group that enables the covalent attachment of the dye to primary amines on proteins and other biomolecules.[3][4]

Key Spectroscopic Data

The efficiency and brightness of a fluorophore are primarily defined by its molar extinction coefficient and fluorescence quantum yield.

| Property | Value |

| Molar Extinction Coefficient (ε) | 94,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.52 |

| Excitation Maximum (λex) | 649 nm |

| Emission Maximum (λem) | 667 nm |

| Molecular Formula | C₃₃H₃₂BF₂N₅O₆ |

| Molecular Weight | ~643.45 g/mol |

These values are consistently reported across various suppliers.

The Significance of the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a molecule absorbs light at a particular wavelength.[5] According to the Beer-Lambert law, absorbance is directly proportional to the extinction coefficient, the concentration of the substance, and the path length of the light.[6] A high extinction coefficient, such as that of BDP 650/665-X SE, signifies that the dye can efficiently capture photons, which is a prerequisite for strong fluorescence emission.

The Importance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[7] A quantum yield of 0.52 indicates that for every 100 photons absorbed by BDP 650/665-X SE, 52 are re-emitted as fluorescence. This high efficiency contributes to the brightness of the dye, making it suitable for detecting low-abundance targets.

Experimental Protocols: From Labeling to Characterization

The following section provides detailed, field-proven protocols for the use of BDP 650/665-X SE, from the initial labeling of a target protein to the characterization of the resulting conjugate.

Protein Labeling with BDP 650/665-X SE

This protocol outlines the covalent conjugation of BDP 650/665-X SE to a protein via its primary amine groups (e.g., the N-terminus and the side chains of lysine residues).[3]

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer)

-

BDP 650/665-X SE

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[8]

-

Purification column (e.g., size-exclusion chromatography)[9][10]

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[3][11]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP 650/665-X SE in anhydrous DMSO to a concentration of 10 mg/mL.[4]

-

Perform the Labeling Reaction:

-

Purify the Conjugate: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4][9][10] The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

Store the Labeled Protein: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[4]

Caption: Workflow for protein labeling with BDP 650/665-X SE.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[5][6][12]

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 649 nm (A₆₄₉) using a spectrophotometer.

-

Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A₆₄₉ / (ε_dye × path length)

-

ε_dye = 94,000 M⁻¹cm⁻¹

-

-

Calculate the corrected absorbance of the protein at 280 nm. A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF for BDP 650/665 is approximately 0.04. A_protein = A₂₈₀ - (A₆₄₉ × CF)

-

Calculate the molar concentration of the protein: [Protein] = A_protein / (ε_protein × path length)

-

ε_protein must be known for the specific protein.

-

-

Calculate the DOL: DOL = [Dye] / [Protein]

An optimal DOL for antibodies is typically between 2 and 10.[13]

Experimental Verification of Photophysical Parameters

While supplier datasheets provide reliable data, independent verification of the extinction coefficient and quantum yield can be crucial for certain applications.

Verifying the Molar Extinction Coefficient

This can be done by preparing a solution of the dye with a precisely known concentration and measuring its absorbance.

Procedure:

-

Accurately weigh a small amount of BDP 650/665-X SE and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at 649 nm.

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient (assuming a path length of 1 cm).[14]

Measuring the Relative Fluorescence Quantum Yield

The quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[15][16]

Procedure:

-

Choose a suitable reference standard with a known quantum yield and similar spectral properties (e.g., Cy5).

-

Prepare a series of dilutions for both the BDP 650/665-X SE and the reference standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.[1]

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample can be calculated using the following equation:[15] Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

-

Φ is the quantum yield.

-

Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Caption: Workflow for determining relative fluorescence quantum yield.

Applications in Research and Drug Development

The far-red spectral properties of BDP 650/665-X SE make it particularly advantageous for a variety of applications.

Advantages of Far-Red Dyes

-

Reduced Autofluorescence: Biological samples often exhibit autofluorescence in the blue and green regions of the spectrum. Using a far-red dye minimizes this background interference, leading to a higher signal-to-noise ratio.[17][18]

-

Deeper Tissue Penetration: Longer wavelength light is scattered less by biological tissues, allowing for deeper imaging in tissues and small organisms.[17][19]

-

Reduced Phototoxicity: The lower energy of far-red light is less damaging to living cells, making it ideal for live-cell imaging studies.[18][19]

Key Applications

-

Fluorescence Microscopy: Ideal for labeling specific proteins in cells for high-resolution imaging, especially in multicolor experiments where spectral overlap with other fluorophores needs to be minimized.[20]

-

Flow Cytometry: The brightness of BDP 650/665-X SE makes it suitable for identifying and sorting cell populations based on the expression of specific cell surface markers.[21]

-

In Vivo Imaging: The deep tissue penetration of far-red light allows for the tracking of labeled cells or molecules in small animal models.[20]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Labeling | Inactive NHS ester due to hydrolysis. | Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[3] |

| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or bicarbonate.[3][11] | |

| Insufficient molar excess of the dye. | Increase the molar ratio of dye to protein.[3] | |

| High Background Signal | Incomplete removal of free dye. | Ensure thorough purification of the conjugate, for example, by size-exclusion chromatography.[5] |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye in the labeling reaction.[11] |

References

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. [Link]

-

NanoTemper Technologies. Degree-of-labeling calculator. [Link]

-

Max-Planck-Gesellschaft. (2026, February 19). Far-red dyes boost super-resolution imaging. [Link]

- DeLory, G. T., et al. (2021). Three sample-sparing techniques to estimate the molar extinction coefficient of luminescent dyes. Analytical and Bioanalytical Chemistry, 413(26), 6549–6559.

- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Lin, C. W., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 2(4), 100913.

- Piatkevich, K. D., et al. (2024). Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging. International Journal of Molecular Sciences, 25(15), 8008.

-

POL Scientific. (2016, March 30). CellTrace™ Far Red & CellTracker™ Deep Red— long term live cell tracking for flow cytometry and fluorescence microscopy. [Link]

-

MtoZ Biolabs. How to Measure the Extinction Coefficient of a Fluorescent Protein. [Link]

-

FluorTools.com. Calculate fluorescence quantum yield. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

ResearchGate. (2023, February 8). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

ASM Journals. (2023, December 14). Expanding the microbiologist toolbox via new far-red-emitting dyes suitable for bacterial imaging. [Link]

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

- Google Patents. (1993).

-

Cytiva. Sample Preparation for Size Exclusion Chromatography. [Link]

-

Virtual Labs IIT Kharagpur. Protein purification by size exclusion chromatography (SEC). [Link]

-

The Royal Society of Chemistry. Table of Contents 1. Experimental procedures 1.1 Materials 1.2 Methods 1.3 Calculation of the molar extinction coefficient 1.4 C. [Link]

-

PubMed. (2023, March 10). Method for measuring the extinction coefficient of fluorescing media within the emission band. [Link]

-

Cytiva. Protein characterization using size exclusion chromatography. [Link]

-

PubMed Central. (2023, September 8). Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells. [Link]

Sources

- 1. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. goldbio.com [goldbio.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. itwreagents.com [itwreagents.com]

- 10. goldbio.com [goldbio.com]

- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 14. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. Far-Red and Near Infrared Dyes [jacksonimmuno.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Far-red dyes boost super-resolution imaging [mr.mpg.de]

- 21. web-api.polscientific.com [web-api.polscientific.com]

An In-depth Technical Guide to the Photostability of BODIPY™ 650-X Succinimidyl Ester

This guide provides a comprehensive overview of the photostability of BODIPY™ 650-X succinimidyl ester, a widely utilized far-red fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its photophysical behavior, mechanisms of degradation, and practical strategies to maximize its performance in demanding applications.

Introduction: The BODIPY™ 650-X Succinimidyl Ester Fluorophore

BODIPY™ 650-X succinimidyl ester is a member of the boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their exceptional photophysical properties.[1] This particular derivative is engineered for high performance in the far-red region of the spectrum, offering significant advantages for biological imaging.[2]

Key Molecular Features:

-

BODIPY Core: The fundamental structure provides high fluorescence quantum yields, sharp emission peaks, and a general robustness that makes it less sensitive to environmental factors like pH and solvent polarity compared to other dye classes like fluorescein.[3][4]

-

Extended π-Conjugation: Modifications to the core structure shift its absorption and emission into the far-red spectrum (around 650 nm), a region ideal for deep-tissue imaging and minimizing cellular autofluorescence.[2][]

-

"X" Spacer: A seven-atom aminohexanoyl spacer is incorporated between the fluorophore and its reactive group.[6] This spacer is critical as it physically separates the dye from the molecule it is labeling, which can reduce the likelihood of the biomolecule quenching the dye's fluorescence.[7]

-

Succinimidyl Ester (NHS Ester): This is a highly efficient amine-reactive group.[8] It readily forms a stable covalent bond with primary amines found on proteins, amine-modified oligonucleotides, and other biomolecules, making it a versatile tool for creating fluorescent conjugates.[9]

The combination of these features results in a bright, photostable, far-red fluorescent probe suitable for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[7][8]

Chemical Conjugation Workflow

The succinimidyl ester moiety enables straightforward labeling of target biomolecules. The diagram below illustrates the fundamental reaction.

Caption: Key pathways leading to photobleaching.

Quantitative and Comparative Photostability

BODIPY dyes are generally characterized by high photostability, often outperforming traditional fluorophores like fluorescein. [10]BODIPY 650-X, as a member of this family, inherits this robust nature. [11]Its far-red emission profile is comparable to other popular dyes such as Cy5 and Alexa Fluor™ 647. [9]While direct, standardized comparisons can be application-dependent, the Alexa Fluor series of dyes are frequently reported to have superior photostability. [12]

Photophysical Properties Summary

The following table summarizes the key spectral and physical properties of two common far-red BODIPY succinimidyl esters.

| Property | BODIPY™ 630/650-X | BODIPY™ 650/665-X |

| Excitation Maximum | 625 nm [6] | 646 nm [9] |

| Emission Maximum | 640 nm [6] | 660 nm [9] |

| Molar Extinction Coefficient | ~101,000 cm⁻¹M⁻¹ [6] | ~102,000 cm⁻¹M⁻¹ [9] |

| Molecular Weight | ~660.5 g/mol [13] | ~643.5 g/mol [9] |

| Reactive Group | Succinimidyl Ester | Succinimidyl Ester |

| Reactivity | Primary Amines | Primary Amines |

Experimental Protocol: Assessing Photostability

To ensure the reliability of experimental data, it is crucial to quantify the photostability of a fluorophore under your specific experimental conditions. [14]The following protocol provides a self-validating framework for measuring and comparing photobleaching rates.

Objective

To determine the rate of photobleaching for BODIPY 650-X conjugated to a biomolecule by measuring the decay of its fluorescence intensity under continuous illumination.

Materials

-

BODIPY 650-X-conjugated antibody or protein of interest.

-

Phosphate-buffered saline (PBS), pH 7.4, or appropriate imaging buffer.

-

Microscope slides and coverslips.

-

Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 640 nm), filter sets, and a sensitive camera.

-

(Optional) Antifade mounting medium for fixed samples.

Methodology

-

Sample Preparation:

-

Prepare a solution of the fluorescent conjugate at a suitable concentration for imaging.

-

Mount a small volume onto a microscope slide and cover with a coverslip.

-

For fixed cells, use an antifade reagent if desired to establish a baseline. For live-cell imaging, use an appropriate live-cell imaging buffer.

-

Seal the edges of the coverslip to prevent evaporation during the experiment. [12]

-

-

Microscope Configuration:

-

Select the appropriate laser and filter set for BODIPY 650-X (e.g., Excitation ~640 nm, Emission ~660 nm).

-

Choose an imaging area (Region of Interest - ROI) containing the fluorescent signal.

-

Set the illumination intensity to a level relevant to your planned experiments. Crucially, this intensity must be kept constant for all samples being compared. [12] * Adjust camera settings (exposure time, gain) to obtain a strong signal without initial saturation.

-

-

Data Acquisition:

-

Begin a time-lapse acquisition, capturing images of the ROI at regular, consistent intervals (e.g., every 10-30 seconds). [12] * Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial value).

-

-

Data Analysis:

-

For each image in the time series, measure the mean fluorescence intensity within the ROI. [12] * Measure the background fluorescence from an area with no signal and subtract this value from your ROI measurements for each time point. [12] * Normalize the background-corrected intensity at each time point (Iₜ) to the initial intensity (I₀).

-

Plot the normalized intensity (Iₜ/I₀) against time.

-

Determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to drop to 50% of its initial value. [12]This value serves as a quantitative measure of photostability.

-

Caption: Workflow for quantitative photostability assessment.

Best Practices for Maximizing Signal Integrity

While BODIPY 650-X is inherently photostable, adopting best practices during experimental design and execution can significantly preserve its fluorescent signal.

-

Proper Storage: Store the reactive dye and its conjugates protected from light in a freezer (-5 to -30°C) to prevent degradation. [15][16]* Minimize Excitation Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. The rate of photobleaching is directly dependent on illumination intensity. [14]* Reduce Exposure Time: Employ sensitive detectors and use the shortest possible camera exposure times to minimize the total dose of photons delivered to the sample.

-

Use Antifade Reagents: For fixed-sample imaging, incorporate a commercially available antifade mounting medium. These reagents typically contain free-radical scavengers that suppress photobleaching pathways.

-

Optimize Filter Selection: Ensure that your microscope's filter sets are well-matched to the excitation and emission spectra of the dye to maximize signal collection and minimize the need for excessive excitation power.

By understanding the mechanisms of photodegradation and implementing rigorous, validated protocols, researchers can harness the full potential of BODIPY™ 650-X succinimidyl ester for high-quality, reproducible fluorescence-based analysis.

References

-

Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3639. Retrieved from [Link]

-

Iright. (n.d.). Thermo Fisher, D10001, BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester). Retrieved from [Link]

-

FluoroFinder. (n.d.). BODIPY 650/665 Dye Profile. Retrieved from [Link]

-

Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. Retrieved from [Link]

-

MDPI. (2025). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

-

Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

-

Lopez-Duarte, I., et al. (2010). Highly efficient and photostable photonic materials from diiodinated BODIPY laser dyes. Journal of Materials Chemistry, 20(43), 9736-9742. Retrieved from [Link]

-

Encyclopedia.pub. (2023). BODIPY-Based Molecules for Biomedical Applications. Retrieved from [Link]

-

Widengren, J., et al. (2008). Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. ChemPhysChem, 9(14), 2019-27. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. BODIPY-Based Molecules for Biomedical Applications | Encyclopedia MDPI [encyclopedia.pub]

- 2. Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abpbio.com [abpbio.com]

- 6. Invitrogen BODIPY 630/650-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ca]

- 7. Invitrogen BODIPY 630/650-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]

- 8. abpbio.com [abpbio.com]

- 9. iright.com [iright.com]

- 10. researchgate.net [researchgate.net]

- 11. OPG [opg.optica.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medkoo.com [medkoo.com]

- 14. blog.addgene.org [blog.addgene.org]

- 15. BODIPY™ 630/650-X NHS Ester (Succinimidyl Ester) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 16. BODIPY™ 650/665-X NHS Ester (Succinimidyl Ester) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]

An In-depth Technical Guide to the Solubility Characteristics of Bdp 650-X SE in DMSO and DMF

Introduction

Bdp 650-X SE is a far-red fluorescent dye belonging to the BODIPY® (boron-dipyrromethene) family, engineered for the labeling of primary amines in biological molecules. Its utility in advanced applications such as confocal fluorescence microscopy, fluorescence polarization assays, and two-photon excitation microscopy stems from its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to pH changes. A critical, yet often overlooked, parameter that dictates the success of conjugation reactions is the solubility of the dye in the chosen solvent. This guide provides a comprehensive analysis of the solubility characteristics of Bdp 650-X SE in two of the most common aprotic solvents used in bioconjugation: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical and Spectroscopic Properties of Bdp 650-X SE

Understanding the fundamental properties of Bdp 650-X SE is paramount to appreciating its solubility behavior.

| Property | Value | Source |

| Molecular Weight | ~643.44 g/mol | |

| Molecular Formula | C33H32BF2N5O6 | |

| Excitation Maximum (λabs) | ~646 nm | |

| Emission Maximum (λem) | ~660 nm | |

| Extinction Coefficient (ε) | 102,000 M-1cm-1 | |

| Quantum Yield (φ) | 0.52 | |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary amines |

The core structure of Bdp 650-X SE is inherently hydrophobic, a characteristic that makes it ideal for labeling lipids and cell membranes. The "X" in its name denotes a seven-atom aminohexanoyl spacer, which is strategically placed between the fluorophore and the NHS ester group to minimize potential steric hindrance and interactions between the dye and the biomolecule it is conjugated to.

The Critical Role of Solvents in Bioconjugation

The choice of solvent is a critical decision in any bioconjugation workflow. For amine-reactive dyes like Bdp 650-X SE, the solvent must not only fully solubilize the dye to prevent aggregation but also be compatible with the downstream reaction conditions and the biological target. DMSO and DMF are polar aprotic solvents widely favored for their ability to dissolve a broad range of organic molecules, including hydrophobic fluorescent dyes.[1][2][3]

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent in bioconjugation.[1] Its high polarity allows it to dissolve many water-insoluble compounds, making it an excellent choice for preparing concentrated stock solutions of fluorescent dyes.[1][3] For moisture-sensitive compounds like NHS esters, the use of anhydrous DMSO is highly recommended to prevent premature hydrolysis of the reactive group.[4]

Dimethylformamide (DMF)

DMF is another effective solvent for dissolving reactive dyes.[2][5] However, a significant consideration when using DMF is its potential to degrade over time, especially when exposed to air and moisture. This degradation can produce dimethylamine, which can react with the NHS ester, thereby reducing the efficiency of the labeling reaction.[6][7] Therefore, it is imperative to use high-quality, amine-free DMF for all bioconjugation applications.[6][7]

Solubility of Bdp 650-X SE: A Comparative Analysis

Bdp 650-X SE exhibits good solubility in both DMSO and DMF.[8][9][10] This characteristic is crucial for preparing the high-concentration stock solutions necessary for efficient labeling reactions.

| Solvent | Maximum Concentration | Source |

| DMSO | 64.34 mg/mL (100 mM) | |

| DMF | "Good solubility" | [8][9] |

While a specific maximum concentration in DMF is not as readily published, multiple sources confirm its suitability as a solvent.[8][9] The high solubility in DMSO allows for the preparation of a concentrated stock that can be added in a small volume to the aqueous reaction buffer containing the biomolecule, thereby minimizing the final concentration of the organic solvent in the labeling reaction.

Experimental Protocols

The following protocols are designed to ensure the successful solubilization and handling of Bdp 650-X SE for optimal performance in bioconjugation experiments.

Best Practices for Handling and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of Bdp 650-X SE.

-

Storage: Upon receipt, store the vial of Bdp 650-X SE at -20°C, protected from light and moisture.[11] It is also recommended to desiccate the vial.[1][12]

-

Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the reactive dye.[11] Handle the dye in a well-ventilated area and avoid direct contact with skin and eyes.[13]

-

Solvent Quality: Always use fresh, anhydrous, and high-purity DMSO or DMF.[2][4][7] For DMF, ensure it is amine-free.[6]

Protocol for Preparing a Concentrated Stock Solution of Bdp 650-X SE

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many labeling reactions.

Materials:

-

Bdp 650-X SE

-

Anhydrous DMSO or amine-free DMF

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Equilibration: Allow the vial of Bdp 650-X SE to warm to room temperature before opening.

-

Calculation: Determine the volume of solvent needed to achieve the desired concentration. For a 10 mM stock solution from 1 mg of dye (MW ~643.44 g/mol ):

-

Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

-

Volume (µL) = (1 / 643.44) * (1 / 0.010) * 1,000,000 ≈ 155.4 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO or amine-free DMF to the vial containing the dye.

-

Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.[14]

-

Storage of Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[15] Store the aliquots at -20°C, protected from light.[16] A properly prepared and stored stock solution in anhydrous DMSO or DMF can be stable for 1-2 months.[16]

Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a primary amine-containing biomolecule with Bdp 650-X SE.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. resources.biomol.com [resources.biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. chempoint.com [chempoint.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. BDP 630/650 X NHS ester (A270084) | Antibodies.com [antibodies.com]

- 9. BDP 650/665 X NHS ester (A270088) | Antibodies.com [antibodies.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. bondofcolours.com [bondofcolours.com]

- 14. genecopoeia.com [genecopoeia.com]

- 15. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 16. interchim.fr [interchim.fr]

Technical Whitepaper: Strategic Implementation of Bdy 650-X SE in Far-Red Imaging

Topic: Advantages of Using Bdy 650-X SE for Far-Red Fluorescence Imaging Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

The shift toward far-red fluorescence imaging (630–700 nm) is driven by the critical need to minimize autofluorescence and maximize tissue penetration. While cyanine dyes (Cy5) and sulfonated rhodamines (Alexa Fluor 647) dominate this space, they exhibit limitations in photostability and pH sensitivity.[1] Bdy 650-X SE (a BODIPY® 650/665 analog with an aminohexanoyl spacer) offers a distinct physicochemical profile.[2] This guide analyzes the mechanistic advantages of Bdy 650-X SE, specifically its high quantum yield, exceptional photostability, and unique lipophilic properties that enable specialized applications in membrane biology and fluorescence polarization assays.[2][3]

Technical Profile: Bdy 650-X SE

Bdy 650-X SE is a boron-dipyrromethene (BODIPY) derivative.[2] Unlike the charged polymethine chains of cyanines, the BODIPY core is rigid and electrically neutral, conferring high quantum efficiency and resistance to environmental fluctuations.

Table 1: Physicochemical Specifications

| Property | Value | Clinical/Experimental Relevance |

| Excitation Max | 646 nm | Matches standard Red Lasers (633 nm, 640 nm). |

| Emission Max | 660 nm | Ideal for Cy5/APC filter sets; distinct from NIR dyes. |

| Extinction Coefficient | ~102,000 M⁻¹cm⁻¹ | High absorptivity ensures bright signals even at low labeling density. |

| Quantum Yield (Φ) | ~0.52 | Superior brightness compared to many far-red standards. |

| Fluorescence Lifetime | ~5.0 ns | Long lifetime enables Fluorescence Polarization (FP) assays.[3][4] |

| Solubility | DMSO, DMF, Methanol | Lipophilic nature requires organic co-solvents for conjugation. |

| Reactive Group | NHS Ester (SE) | Targets primary amines (-NH₂) on lysine residues and N-termini. |

Mechanistic Advantages

The "X" Factor: Steric Decoupling

The "X" in Bdy 650-X SE denotes a 7-atom aminohexanoyl spacer arm.[2][3] In direct conjugation, fluorophores positioned too close to the protein surface often suffer from fluorescence quenching (due to energy transfer to aromatic amino acids like Tryptophan).

-

Mechanism: The spacer decouples the fluorophore from the biomolecule surface.[3][4]

-

Result: Retained quantum yield post-conjugation and increased accessibility for secondary detection reagents.

Photostability and pH Independence

Unlike fluorescein (pH sensitive) or Cy5 (prone to photo-oxidative degradation), the BODIPY core lacks ionizable groups that are affected by physiological pH ranges.

-

Data Point: Bdy 650-X retains >90% fluorescence across pH 3–10.

-

Benefit: Reliable quantification in acidic organelles (lysosomes, endosomes) where other dyes quench.

Lipophilicity and Membrane Permeability

Most far-red dyes (e.g., Alexa Fluor 647) are sulfonated to increase water solubility, making them membrane-impermeable. Bdy 650-X is inherently hydrophobic.[2]

-

Application: Excellent for labeling lipids, hydrophobic drug carriers, and cell membranes without requiring permeabilization agents that disrupt cellular architecture.

Comparative Analysis

Table 2: Bdy 650-X SE vs. Industry Standards

| Feature | Bdy 650-X SE | Cy5 | Alexa Fluor 647 |

| Photostability | High (Resistant to bleaching) | Low (Rapid bleaching) | High |

| Spectral Width | Narrow (Good for multiplexing) | Broad | Medium |

| Charge | Neutral (Zwitterionic core) | Positive (+1) | Negative (-3 to -4) |

| Membrane Entry | Permeable (Lipophilic) | Impermeable | Impermeable |

| FP Suitability | Excellent (Long lifetime) | Poor (Short lifetime) | Moderate |

Visualizing the Chemistry

The following diagram illustrates the conjugation mechanism where the Succinimidyl Ester (SE) targets the epsilon-amine of Lysine, forming a stable amide bond.

Figure 1: Nucleophilic substitution reaction between Bdy 650-X SE and primary amines.

Validated Experimental Protocol: Protein Conjugation

Author's Note: As a Senior Scientist, I emphasize that Bdy 650-X is hydrophobic. Unlike Alexa dyes, you cannot dissolve this directly in aqueous buffer. The "Pre-Solubilization" step is non-negotiable.

Reagents Required[5][6][7]

-

Bdy 650-X SE: Store at -20°C, desiccated.

-

Anhydrous DMSO: Freshly opened ampoule recommended.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (pH 8.3). Avoid Tris or Glycine buffers as they contain competing amines.

-

Purification Column: Sephadex G-25 or equivalent desalting column.

Workflow

Step 1: Protein Preparation

-

Adjust protein concentration to 2–10 mg/mL in Reaction Buffer.

-

Ensure protein is free of ammonium ions or primary amines (dialyze if stored in Tris).

Step 2: Dye Solubilization (Critical)

-

Warm Bdy 650-X SE to room temperature before opening to prevent condensation.

-

Dissolve dye in anhydrous DMSO to a concentration of 10 mg/mL.

-

Tip: Do not store this stock solution long-term; NHS esters hydrolyze rapidly in moisture.

-

Step 3: Conjugation Reaction

-

Add the dye-DMSO solution to the protein dropwise while stirring.

-

Target Ratio: Use a 10–20 molar excess of dye for antibodies.

-

Calculation:

-

-

Solvent Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent protein precipitation.

-

Incubate for 1 hour at Room Temperature (RT) in the dark.

Step 4: Purification

-

Equilibrate desalting column with PBS (pH 7.4).

-

Load reaction mixture.

-

Collect the first colored band (the conjugate). The slower-moving band is free dye.

Step 5: Degree of Labeling (DOL) Validation

Calculate DOL using absorbance at 280 nm (

Strategic Applications Workflow

The following diagram outlines the decision logic for selecting Bdy 650-X over competitors.

Figure 2: Decision matrix for selecting Bdy 650-X based on experimental constraints.

References

- Panchuk-Voloshina, N., et al. (1999).Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates. Journal of Histochemistry & Cytochemistry.

-

Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

Sources

- 1. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 2. BDY 650-X, SE | BDY (BODIPY®) Dyes | Tocris Bioscience [tocris.com]

- 3. Invitrogen BODIPY 650/665-X NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to the Amine-Reactive Properties of Bdy 650-X SE

A Senior Application Scientist's Perspective on Leveraging a Powerful Fluorophore for Bioconjugation

In the landscape of modern biological research and drug development, the precise and efficient labeling of biomolecules is paramount. Fluorescent probes, in particular, have become indispensable tools for visualizing, tracking, and quantifying biological processes. Among the vast arsenal of available fluorophores, Bdy 650-X SE, a member of the BODIPY family of dyes, stands out for its exceptional photophysical properties and its utility in labeling primary amines. This guide provides a comprehensive overview of the amine-reactive properties of Bdy 650-X SE, offering a blend of fundamental principles and practical insights to empower researchers in their bioconjugation endeavors.

Introduction to Bdy 650-X SE: A Far-Red Emitter with Amine-Reactive Functionality

Bdy 650-X SE is a fluorescent dye characterized by its far-red emission, making it particularly valuable for applications where minimizing background autofluorescence from cells and tissues is critical.[1] It belongs to the BODIPY (boron-dipyrromethene) class of dyes, which are known for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[2][3]

The "SE" in its name designates a succinimidyl ester (also known as an NHS ester), a highly efficient amine-reactive functional group. This makes Bdy 650-X SE an ideal choice for covalently attaching a bright, photostable fluorescent label to proteins, antibodies, peptides, and other biomolecules containing primary amines.[4][5][6] The "X" in the name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive succinimidyl ester group.[6][7] This spacer is a critical design feature that helps to minimize potential steric hindrance and unfavorable interactions between the dye and the biomolecule it is labeling, thereby preserving the biological activity of the target molecule.[6]

Table 1: Key Properties of Bdy 650-X SE

| Property | Value | Source |

| Excitation Maximum (λabs) | ~646 nm | [6] |

| Emission Maximum (λem) | ~660 nm | [6] |

| Molar Extinction Coefficient (ε) | 102,000 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (φ) | 0.52 | [6] |

| Molecular Weight | 643.44 g/mol | [6] |

| Reactive Group | Succinimidyl Ester (SE) | [6] |

| Reactivity | Primary amines | [6] |

The Chemistry of Amine-Reactive Labeling: A Tale of Nucleophilic Attack

The core of Bdy 650-X SE's utility lies in the chemical reaction between its succinimidyl ester group and primary amines. This reaction is a classic example of nucleophilic acyl substitution.

The Role of pH: Activating the Nucleophile

The reaction is highly dependent on the pH of the reaction buffer.[8][9] Primary amines, such as the ε-amino group of lysine residues in proteins and the N-terminal α-amino group, are the primary targets for labeling.[10][11] For the amine to act as an effective nucleophile, it must be in its deprotonated, free-base form. At acidic or neutral pH, the amino group is predominantly in its protonated, ammonium form (-NH3+), which is not nucleophilic.

As the pH increases, the equilibrium shifts towards the deprotonated form (-NH2), making the amine available for reaction. The optimal pH for labeling with succinimidyl esters is typically between 8.3 and 8.5.[8][9] This slightly basic environment ensures a sufficient concentration of deprotonated amines to drive the reaction forward efficiently. However, it is a delicate balance. At pH values much higher than 9, the rate of hydrolysis of the succinimidyl ester increases significantly, leading to the formation of an unreactive carboxylic acid and a reduction in labeling efficiency.[8][9][12]

Figure 1: The influence of pH on the reactivity of primary amines with succinimidyl esters.

The Reaction Mechanism: Formation of a Stable Amide Bond

Once the primary amine is deprotonated, its lone pair of electrons performs a nucleophilic attack on the carbonyl carbon of the succinimidyl ester. This forms a tetrahedral intermediate which then collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond between the dye and the target biomolecule.[4] This amide bond is as stable as a peptide bond, ensuring a permanent and robust linkage.[12]

Experimental Protocol: A Step-by-Step Guide to Successful Labeling

The following protocol provides a general framework for labeling proteins with Bdy 650-X SE. It is crucial to note that optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Reagent Preparation

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH of 8.3-8.5.[8][10] A commonly used buffer is 0.1 M sodium bicarbonate.[4][8] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the dye.[8][10] The recommended protein concentration is typically between 1 and 10 mg/mL.[8]

-

Dye Stock Solution: Immediately before use, dissolve the Bdy 650-X SE in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically around 10 mM.[4] Vortex briefly to ensure the dye is fully dissolved.[4]

Labeling Reaction

-

Dye Addition: While gently stirring or vortexing, add the calculated amount of the Bdy 650-X SE stock solution to the protein solution. The molar ratio of dye to protein is a critical parameter that influences the degree of labeling. A common starting point is a 15:1 molar excess of dye to protein, but this should be optimized.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.[5] For some proteins, a longer incubation time (e.g., overnight on ice) may be beneficial.[9]

-

Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any remaining unreacted dye. Incubate for an additional 10-15 minutes at room temperature.

Figure 2: A typical workflow for labeling proteins with Bdy 650-X SE.

Purification and Characterization of the Labeled Conjugate

After the labeling reaction, it is essential to remove any unreacted, free dye from the protein-dye conjugate.[11] This is crucial for obtaining accurate downstream results and minimizing background fluorescence.[]

Purification Methods

Size-exclusion chromatography (gel filtration) is the most common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[8][9] Other techniques such as dialysis and anion exchange chromatography can also be employed.[10][14]

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL) is a critical parameter that defines the average number of dye molecules conjugated to each protein molecule.[15][16] An optimal DOL is essential for maximizing signal while avoiding issues like fluorescence quenching, which can occur at high labeling densities, and protein precipitation.[17][18][19]

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:

-

A280: The absorbance at 280 nm, which is primarily due to the protein (tryptophan and tyrosine residues).

-

Amax: The absorbance at the maximum absorption wavelength of the dye (approximately 646 nm for Bdy 650-X SE).

A correction factor is needed because the dye also absorbs light at 280 nm.[20] The DOL is calculated using the following formulas:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

Dye Concentration (M) = Amax / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

-

CF is the correction factor for the dye's absorbance at 280 nm (0.04 for Bdy 650-X SE).[6]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its Amax (102,000 M⁻¹cm⁻¹ for Bdy 650-X SE).[6]

Online calculators are also available to simplify this calculation.[15][16][21]

Troubleshooting Common Issues in Amine Labeling

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Labeling | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5.[8][9] |

| Presence of primary amines in the buffer. | Use an amine-free buffer like sodium bicarbonate or borate.[8][10] | |

| Hydrolyzed or inactive dye. | Use fresh, anhydrous DMSO/DMF to prepare the dye stock solution immediately before use.[4] | |

| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the dye.[10] | |

| Protein Precipitation | Over-labeling leading to increased hydrophobicity. | Reduce the dye-to-protein molar ratio to achieve a lower DOL.[19] |

| Use of an organic solvent that denatures the protein. | Minimize the volume of organic solvent added with the dye.[19] | |

| High Background Fluorescence | Incomplete removal of free dye. | Ensure thorough purification of the conjugate using methods like size-exclusion chromatography.[10][] |

| Low Fluorescence Signal | Quenching due to over-labeling. | Optimize the DOL to avoid fluorescence quenching.[17][18] |

| The fluorophore is in an unfavorable microenvironment on the protein. | Consider alternative labeling strategies or dyes if possible.[18] |

Conclusion: Unlocking the Potential of Bdy 650-X SE

Bdy 650-X SE is a powerful tool for researchers seeking to fluorescently label biomolecules with a bright and photostable far-red dye. A thorough understanding of the principles of amine-reactive chemistry, careful attention to experimental parameters, and a systematic approach to purification and characterization are the keys to successful bioconjugation. By following the guidelines and insights presented in this guide, researchers can confidently leverage the exceptional properties of Bdy 650-X SE to advance their scientific discoveries.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Degree-of-labeling calculator. NanoTemper Technologies. [Link]

-

DOL Calculator for Labeled Protein. HYPERMOL. [Link]

-

How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

-

A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]

-

Why is my protein precipitating after fluorescent labeling? ResearchGate. [Link]

-

Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]

-

Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

-

Fluorescent labeling and modification of proteins. PMC. [Link]

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. [Link]

-

BODIPY 650/665 Dye Profile. FluoroFinder. [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

FLUORESCENT PROBES AND DYES. Oxford Global. [Link]

-

Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. biotium.com [biotium.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. BDY 650-X, SE | BDY (BODIPY®) Dyes | Tocris Bioscience [tocris.com]

- 7. Amine-reactive BODIPY dyes—Table 1.7 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. goldbio.com [goldbio.com]

- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. biorxiv.org [biorxiv.org]

- 15. nanotempertech.com [nanotempertech.com]

- 16. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

An Authoritative Guide to the Stokes Shift Analysis of Bdy 650-X SE

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, measuring, and interpreting the Stokes shift of the Bdy 650-X SE (BODIPY™ 650/665-X, Succinimidyl Ester) fluorophore. The principles and protocols detailed herein are designed to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction: The Significance of Stokes Shift in Fluorescence Applications

In the field of fluorescence, the Stokes shift—named for Irish physicist Sir George Gabriel Stokes—is a fundamental parameter that dictates the performance and applicability of a fluorophore.[1][2] It describes the difference in energy, or wavelength, between the maximum of the absorption spectrum and the maximum of the emission spectrum.[2][3] This energy loss is a direct consequence of non-radiative relaxation processes, primarily vibrational relaxation and solvent molecule reorganization, that occur between the absorption of a photon and its subsequent re-emission at a lower energy (longer wavelength).[2][3][4]

A large Stokes shift is often desirable as it facilitates the spectral separation of excitation and emission signals, thereby improving the signal-to-noise ratio by minimizing background interference.[3] Conversely, fluorophores with small Stokes shifts demand high-quality optical filtration but often compensate with other exceptional photophysical properties. Bdy 650-X SE, a member of the boron-dipyrromethene (BODIPY) class of dyes, falls into this latter category. This guide will dissect the characteristics of Bdy 650-X SE and provide a robust protocol for the precise determination of its Stokes shift.

Section 1: Photophysical Profile of Bdy 650-X SE

Bdy 650-X SE is a far-red fluorescent dye engineered for stability and brightness. Its core structure is the BODIPY scaffold, a rigid and planar system known for high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental factors like pH and solvent polarity.[][6] The "SE" designation indicates a succinimidyl ester reactive group, enabling covalent conjugation to primary amines on proteins and other biomolecules.[7] The "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its conjugation target, mitigating potential quenching interactions.[8]

The key photophysical properties of Bdy 650-X SE are summarized below.

| Parameter | Value | Significance for Stokes Shift Analysis |

| Excitation Maximum (λabs) | ~646 nm | The peak wavelength for exciting the fluorophore to its S1 state.[7] |

| Emission Maximum (λem) | ~660 nm | The peak wavelength of the emitted fluorescence.[7] |

| Calculated Stokes Shift (in nm) | ~14 nm | Indicates a small separation between absorption and emission spectra. |

| Molar Extinction Coefficient (ε) | ~102,000 M-1cm-1 | A measure of its high light-absorbing efficiency. |

| Fluorescence Quantum Yield (Φ) | ~0.52 | Represents a high probability of re-emitting an absorbed photon as fluorescence. |

| Reactive Group | NHS Ester | Targets primary amines for stable bioconjugation. |

The ~14 nm Stokes shift is characteristically small for BODIPY dyes.[8][9] This is a direct result of the rigid, planar structure of the boron-dipyrromethene core, which minimizes geometry relaxation and energy loss in the excited state.[][9] While this necessitates careful experimental design to avoid spectral crosstalk, the dye's other properties—high brightness (a product of its high ε and Φ) and exceptional photostability—make it a powerful tool for advanced applications like fluorescence polarization assays and two-photon microscopy.

Section 2: The Underlying Principles of Stokes Shift

The Stokes shift phenomenon is best understood through the lens of a Perrin-Jablonski diagram. Upon absorbing a photon at its λabs, the fluorophore transitions from its ground electronic state (S0) to a higher vibrational level within the first excited singlet state (S1). The subsequent energy loss occurs through two primary, ultra-fast mechanisms:

-

Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S1 state. This process is non-radiative and occurs on a picosecond timescale.[3]

-

Solvent Reorganization: When a fluorophore is in a polar solvent, its dipole moment often changes upon excitation. The surrounding solvent molecules, initially oriented around the ground-state dipole, physically reorient themselves to stabilize the new, excited-state dipole. This rearrangement lowers the energy of the excited state.[2][3]